molecular formula C14H14O B1608917 (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 76350-85-1

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B1608917
CAS No.: 76350-85-1
M. Wt: 198.26 g/mol
InChI Key: CEHQWCFLTWFAOL-UHFFFAOYSA-N
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Description

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol (CAS 76350-90-8) is a high-value biphenyl derivative serving as a versatile building block in organic synthesis and chemical research. This compound, with the molecular formula C14H14O and a molecular weight of 198.27 g/mol, is particularly recognized as a crucial synthetic intermediate in the preparation of pyrethroid insecticides, such as bifenthrin . Its research value is derived from its structure, which features a benzyl alcohol group on a 2-methylbiphenyl scaffold, making it a suitable precursor for further functionalization. The synthetic utility of this compound is demonstrated in patented routes, where it can be produced via a Suzuki coupling reaction between a 3-bromo-2-methylbenzoic acid derivative and phenylboronic acid, followed by reduction of the resulting acid . As a solid at room temperature, it offers handling stability for various experimental applications. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can access supporting data, including SMILES (CC1=C(C=CC=C1C2=CC=CC=C2)CO) and InChIKey (BGTLHJPGBIVQLJ-UHFFFAOYSA-N), to facilitate their experimental design and compound verification .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(2-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQWCFLTWFAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362655
Record name (2'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-85-1
Record name (2'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methyl 1,1 Biphenyl 3 Yl Methanol

Grignard Reaction Approaches

The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a versatile method for synthesizing alcohols from alkyl or aryl halides. mnstate.edu This organometallic reaction involves the formation of a Grignard reagent (an organomagnesium halide), which then acts as a potent nucleophile, attacking electrophilic carbon atoms, such as those in carbonyl groups. mnstate.educerritos.edu

A primary route to (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol involves a multi-step process beginning with a halogenated biphenyl (B1667301) compound. This process first generates an organometallic intermediate, which is then functionalized to produce the target alcohol.

The synthesis of the Grignard reagent, specifically (2'-Methyl-[1,1'-biphenyl]-3-yl)magnesium chloride, is a critical initial step. This is typically achieved by reacting a halogenated biphenyl precursor with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). cerritos.eduprepchem.com

The reaction involves the dropwise addition of a solution of 3-chloro-2-methylbiphenyl (B1587373) in dry THF to a gently refluxing mixture of magnesium turnings in THF under a nitrogen atmosphere. prepchem.com The use of anhydrous conditions is crucial, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of the corresponding biphenyl (2-methylbiphenyl) as a byproduct. mnstate.educerritos.edu The reaction progress can be monitored by gas chromatography to check for the consumption of the starting halide. prepchem.com

Table 1: Reagents for the Preparation of (2'-Methyl-[1,1'-biphenyl]-3-yl)magnesium chloride prepchem.com

Reagent Purity/Form Quantity (molar equivalent)
3-Chloro-2-methylbiphenyl 92% 0.50 mole
Magnesium Fresh turnings 0.54 mole
Tetrahydrofuran (THF) Dry 150 g

This table presents the reactants and their quantities as described in a documented synthesis. prepchem.com

Upon completion, the reaction mixture, containing the desired (2'-Methyl-[1,1'-biphenyl]-3-yl)magnesium chloride, is typically allowed to cool before being used in the subsequent functionalization step. prepchem.com

To form the primary alcohol, the prepared Grignard reagent is reacted with formaldehyde (B43269). prepchem.com Formaldehyde serves as the electrophile, and its carbonyl carbon is attacked by the nucleophilic carbanion of the Grignard reagent. doubtnut.comquora.comvedantu.com Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the final product, this compound. quora.comvedantu.com

In one documented procedure, polyoxymethylene diacetate, a stable polymer of formaldehyde, is used as the formaldehyde source. prepchem.com The solution of (2'-Methyl-[1,1'-biphenyl]-3-yl)magnesium chloride is heated to reflux, and the milled polyoxymethylene is added over several hours. prepchem.com After the reaction is complete, the mixture is cooled and then quenched by pouring it into an acidic solution, followed by extraction and purification steps to isolate the target alcohol. prepchem.com This specific method has been reported to yield this compound with a purity of 89.9% and a yield of 70.8% of theory. prepchem.com

Table 2: Functionalization Reaction Details prepchem.com

Reagent Role Quantity
(2'-Methyl-[1,1'-biphenyl]-3-yl)magnesium chloride solution Grignard Reagent Product from 0.50 mole precursor
Polyoxymethylene diacetate Formaldehyde Source 16.5 g (0.55 mole based on formaldehyde)
n-Octane / Toluene (B28343) mixture Solvent for workup 200 g (95% / 5% wt/wt)
Hydrochloric Acid (conc.) Quenching Agent 52 g

This table outlines the key reagents used in the functionalization and workup process. prepchem.com

While the direct formation of the Grignard reagent from 3-chloro-2-methylbiphenyl is effective, related Grignard coupling reactions often employ transition metal catalysts to facilitate the formation of the initial biphenyl structure or to improve reaction efficiency.

Transition metal complexes, particularly those of nickel, are effective catalysts for cross-coupling reactions involving Grignard reagents and aryl halides. rsc.org Nickel(II) acetylacetonate, [Ni(acac)₂], is a common precatalyst used in these transformations. escholarship.orgwikipedia.org In the presence of a suitable ligand, such as a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), Ni(acac)₂ can form a catalytically active species that facilitates the coupling of an aryl Grignard reagent with an aryl chloride. rsc.orgescholarship.org

The catalytic cycle typically involves oxidative addition of the aryl halide to the low-valent nickel center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity. rsc.orgescholarship.org

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters to control include temperature, solvent, and reagent concentration. libretexts.org

A common side product in Grignard reactions is the formation of a homocoupled product (e.g., biphenyl from a phenyl Grignard reagent), which is favored at higher temperatures and high concentrations of the halide precursor. libretexts.orgmnstate.edu Therefore, maintaining a gentle reflux and diluting the reaction mixture after initiation can help minimize this impurity. mnstate.edu The choice of solvent is also critical; ethers like diethyl ether and THF are standard because they are anhydrous and solvate the magnesium center, stabilizing the Grignard reagent. cerritos.edu For challenging reactions, initiators such as a small crystal of iodine or diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface. libretexts.orgpku.edu.cn In catalyzed reactions, the ligand-to-metal ratio is another parameter that can be systematically varied to improve the yield of the cross-coupling. escholarship.org

Catalysis in Grignard Coupling Processes

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Pathway

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become a cornerstone for the synthesis of biaryl compounds. The reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. tcichemicals.comlibretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org This methodology is particularly effective for creating the central biphenyl structure of this compound.

A key synthetic route involves a two-step process: a Suzuki coupling to form a biphenyl carboxylic acid intermediate, followed by a reduction step. chemicalbook.comgoogle.com Specifically, the synthesis starts with the coupling of 3-bromo-2-methylbenzoic acid and a phenylboronic acid derivative to produce 3-phenyl-2-methylbenzoic acid, which is then reduced to the target alcohol. chemicalbook.comgoogle.com

The initial and crucial step in this synthetic pathway is the formation of the biphenyl backbone. This is achieved through the Suzuki-Miyaura coupling of 3-bromo-2-methylbenzoic acid with a phenyl-substituted boric acid or a phenyl-substituted borate. chemicalbook.comgoogle.com This reaction is conducted in the presence of a palladium catalyst and a base. google.com The reaction effectively joins the two aromatic rings, leading to the formation of the 3-phenyl-2-methylbenzoic acid intermediate. chemicalbook.comgoogle.com A Chinese patent outlines this method, specifying that the Suzuki coupling reaction is performed at temperatures ranging from 10°C to 150°C for a duration of 1 to 12 hours. google.com

Following the successful synthesis of the 3-phenyl-2-methylbenzoic acid intermediate via the Suzuki coupling, the next stage involves the transformation of the carboxylic acid group into a primary alcohol. This reduction step yields the final product, this compound. chemicalbook.comgoogle.com This transformation is a standard procedure in organic synthesis, where the carbonyl group of the carboxylic acid is reduced to a methylene (B1212753) group bearing a hydroxyl function.

The reduction of the 3-phenyl-2-methylbenzoic acid intermediate can be accomplished using potent reducing agents. chemicalbook.com Sources indicate that reagents such as borane (B79455) and lithium aluminium hydride are effective for this direct reduction to obtain this compound. chemicalbook.comgoogle.com These hydridic reducing agents are well-known for their ability to reduce carboxylic acids to primary alcohols efficiently.

The efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on the careful selection of reaction parameters. Key factors that can be optimized include the choice of catalyst and its loading, the solvent system, and the nature of the base. libretexts.org Research and patent literature demonstrate that variations in these components can significantly impact the outcome of the synthesis of the 3-phenyl-2-methylbenzoic acid intermediate. google.com

The choice of the palladium catalyst is critical for the success of the Suzuki-Miyaura reaction. libretexts.org Both homogeneous and heterogeneous catalysts can be employed. In the synthesis of the biphenyl intermediate, catalysts such as palladium on carbon (Pd/C) and dichlorobis(triphenylphosphine)palladium have been utilized. google.comcapes.gov.br A patent details several examples where the catalyst loading is varied to achieve the desired product. google.com For instance, reactions have been run using palladium/carbon at different molar ratios relative to the starting material. google.com Another documented procedure for a related Suzuki coupling to produce the target alcohol directly from (3-bromo-2-methylphenyl)methanol (B1336436) used Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane (B109758) adduct. chemicalbook.com

Table 1: Catalyst Systems in Suzuki-Miyaura Synthesis

Starting Materials Catalyst Catalyst Loading Yield Reference
3-bromo-2-methylbenzoic acid, Phenylboronic acid Palladium/Carbon 20 mol% 65% google.com
3-bromo-2-methylbenzoic acid, Sodium tetraphenylborate Palladium/Carbon 5 mol% 94% google.com
(3-bromo-2-methylphenyl)methanol, Phenylboronic acid Pd(dppf)Cl₂·CH₂Cl₂ 0.5 mol% 98% chemicalbook.com

The solvent and base are crucial components that work in concert with the palladium catalyst to facilitate the cross-coupling reaction. The base is required to activate the organoboron species in the transmetalation step. libretexts.org A variety of bases have been tested, including sodium carbonate (yellow soda ash), potassium carbonate (salt of wormwood), and sodium phosphate, with the reaction medium's pH maintained between 8 and 10. google.com The solvent system often involves a polar solvent to dissolve the reagents and facilitate the reaction. google.com Biphasic systems, commonly using an organic solvent like toluene with water, are frequently employed. chemicalbook.comgoogle.com The choice of both base and solvent can influence reaction rates and yields significantly. google.com

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Reaction

Base Solvent System Temperature Time Yield Reference
Sodium Carbonate Water Reflux 3 hours 94% google.com
Potassium Carbonate Ethanol/Water (5:1) Reflux 12 hours 82% google.com
Sodium Phosphate Water Reflux 6 hours 77% google.com
Sodium Bicarbonate Toluene / Ethanol / Water 80 °C 3 hours 98% chemicalbook.com

Strategic Optimization of Suzuki-Miyaura Reaction Parameters

Thermal and Temporal Reaction Profile Optimization

The optimization of reaction temperature and duration is critical in the synthesis of this compound, directly impacting reaction yield, purity, and efficiency. Research into the Suzuki coupling reaction, a prominent method for synthesizing this compound, provides clear insights into the effects of these parameters.

A general process for this synthesis involves the Suzuki coupling of a bromo-substituted precursor with a phenylboronic acid derivative. google.com The reaction conditions for this coupling are typically explored within a broad thermal and temporal range. Studies have defined an effective window for the Suzuki coupling step to be between 10°C and 150°C, with reaction times varying from 1 to 12 hours. google.com This wide range allows for significant optimization depending on the specific catalyst, substrates, and solvent system employed.

One documented example provides a highly optimized set of conditions. The synthesis of this compound from (3-bromo-2-methylphenyl)methanol and Phenylboronic acid was achieved with a high yield by carefully controlling the reaction environment. chemicalbook.com The mixture, under an inert argon atmosphere, was heated to 80°C for a duration of 3 hours. chemicalbook.com This specific combination of time and temperature, in conjunction with a palladium-based catalyst, resulted in a near-quantitative yield of 98%. chemicalbook.com

The table below summarizes the findings from a study that varied the base in the Suzuki coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid, which is a precursor to the target compound. The reaction was conducted under reflux for 6 hours, and the subsequent reduction to this compound is a high-yielding step. google.com

Table 1: Influence of Base on Yield in a 6-Hour Reflux Reaction

Base Used Yield of Intermediate Reference Sodium Phosphate 89% google.com Potassium Phosphate 78%

These results demonstrate that even with fixed temperature (reflux) and time (6 hours), other variables like the choice of base can significantly influence the reaction's efficiency. The optimization profile, therefore, is a multi-variable problem where temperature and time are co-dependent with the chemical reagents used.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

The synthesis of this compound can be approached through several different chemical reactions, each with distinct advantages and disadvantages regarding efficiency, selectivity, and scalability. The most prominent methods include Suzuki coupling and Grignard reactions. google.comgoogle.com

Historically, classical methods such as the Ullmann, Wurtz, and Grignard reactions were employed for creating the biphenyl structure. However, these routes often suffer from severe reaction conditions, numerous side reactions, and consequently, lower yields. google.com

The Suzuki coupling reaction has become a preferred method due to its mild reaction conditions, high tolerance for various functional groups, and the stability of the arylboronic acids used as reagents. google.com This leads to high efficiency, as demonstrated by reported yields of up to 98%. chemicalbook.com The reaction is also highly selective, reliably forming the C-C bond at the desired positions. From a scalability perspective, the Suzuki reaction is considered suitable for industrial production, representing a significant advantage over less efficient, older methods. google.com

An alternative approach involves the use of Grignard reagents. One patented method describes a two-step Grignard reaction sequence starting from 2,6-dichlorotoluene (B125461). google.com A key innovation in this process is the use of toluene as a solvent instead of tetrahydrofuran (THF). google.com While THF is a common solvent for Grignard reactions, it can be difficult to recycle due to water content, hindering its use in large-scale industrial processes. The switch to toluene addresses this scalability issue. google.com

The table below offers a comparative overview of these primary synthetic routes.

Table 2: Comparison of Synthetic Routes for this compound

Synthetic Route Key Reactants Efficiency (Yield) Scalability Considerations Reference Suzuki Coupling (3-bromo-2-methylphenyl)methanol, Phenylboronic acid High (up to 98%) Favorable due to mild conditions and stable reagents. google.comchemicalbook.com Grignard Reaction 2,6-dichlorotoluene, Magnesium Yield is high but can be affected by reaction control. Improved by using toluene instead of THF as a solvent.

Table of Mentioned Compounds

Compound Name this compound (3-bromo-2-methylphenyl)methanol 3-bromo-2-methylbenzoic acid 2,6-dichlorotoluene Phenylboronic acid Sodium Phosphate Potassium Phosphate Toluene Tetrahydrofuran (THF) Magnesium Copper

Reactivity and Derivatization Strategies of 2 Methyl 1,1 Biphenyl 3 Yl Methanol

Chemical Transformations for Functional Group Interconversion

The primary alcohol functional group of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol is the main site of its reactivity, enabling its conversion into a variety of other functional groups. These transformations are fundamental for building more complex molecules. Standard organic synthesis methods can be applied to convert the hydroxyl group into halides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

For instance, treatment with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270), can convert the alcohol into the corresponding chloride, (2'-Methyl-[1,1'-biphenyl]-3-yl)methyl chloride. Similarly, reaction with phosphorus tribromide (PBr₃) yields the bromide derivative. These halogenated compounds are significantly more reactive and serve as precursors for introducing a wide range of other functionalities.

Another important transformation is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. These reactions, typically carried out with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, yield highly effective leaving groups for substitution and elimination reactions.

Table 1: Examples of Functional Group Interconversion

Starting Material Reagent(s) Product Functional Group Change
This compound Thionyl chloride (SOCl₂) (2'-Methyl-[1,1'-biphenyl]-3-yl)methyl chloride Alcohol to Chloride
This compound Phosphorus tribromide (PBr₃) (2'-Methyl-[1,1'-biphenyl]-3-yl)methyl bromide Alcohol to Bromide
This compound Tosyl chloride (TsCl), Pyridine (2'-Methyl-[1,1'-biphenyl]-3-yl)methyl tosylate Alcohol to Tosylate

Esterification Reactions for Bioactive Compound Synthesis

Esterification of the hydroxyl group is a primary strategy for synthesizing bioactive compounds from the this compound scaffold. This reaction typically involves coupling the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride, often in the presence of a catalyst. wipo.int

Elaboration into Pyrethroid Esters for Insecticidal Applications

This compound is a key building block for a class of synthetic insecticides known as pyrethroids. nih.gov The synthesis involves the esterification of the alcohol with a substituted cyclopropanecarboxylic acid. arkat-usa.org The resulting esters exhibit potent insecticidal activity. Research has shown that the substitution pattern on the biphenyl (B1667301) ring is crucial for bioactivity. Specifically, the presence of a methyl group at the 2'-position of the biphenyl-3-ylmethanol moiety generally leads to an increase in insecticidal and acaricidal activity compared to the unsubstituted parent biphenyl ester. These pyrethroid esters derived from 2-substituted biphenyl-3-ylmethanols also demonstrate a broader spectrum of activity than many classical pyrethroids.

Synthesis of Bifenthrin (B131952) and Related Agrochemicals

A prominent example of a pyrethroid derived from this compound is Bifenthrin, a widely used broad-spectrum insecticide and acaricide. nih.gov The synthesis of Bifenthrin is achieved through the formal condensation of this compound with a specific acid moiety. nih.gov

The most common synthetic route involves the esterification reaction between this compound and 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride. google.com This reaction is typically performed in an organic solvent system, and methods have been developed to remove the hydrogen halide byproduct in real-time to drive the reaction to completion, resulting in high yields and purity. wipo.intgoogle.com

Table 2: Reactants for the Synthesis of Bifenthrin

Reactant 1 (Alcohol) Reactant 2 (Acid Halide) Product
This compound 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride Bifenthrin

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

The biphenyl scaffold is a well-established structural motif in the field of asymmetric catalysis, where it can form the basis of axially chiral ligands. nih.gov These ligands are capable of inducing high levels of enantioselectivity in a variety of chemical reactions. While the direct use of this compound itself as a chiral auxiliary is not extensively documented, its core structure is relevant to the design of such catalysts. For example, related axially chiral biphenyl diols have been successfully employed as ligands in asymmetric additions to aldehydes and in palladium-catalyzed cycloadditions. nih.gov The development of chiral catalysts often involves modifying foundational scaffolds like biphenyl methanol (B129727) through the introduction of specific functional groups to create a chiral environment around a metal center. acs.orgacs.orgnih.gov The potential exists to develop derivatives of this compound for applications in asymmetric synthesis, though this remains an area for further exploration.

Development of Novel Organic Compounds from the this compound Scaffold

The this compound framework is a versatile starting point for creating more complex and novel organic molecules. Its utility extends beyond agrochemicals into the synthesis of other potentially valuable compounds.

Preparation of Boronic Acid Pinacol (B44631) Esters

One significant derivatization is the conversion of the this compound scaffold into a boronic acid pinacol ester. These boron-containing compounds are exceptionally useful in modern organic chemistry, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. nih.govchemicalbook.com

The synthesis of the corresponding boronic acid pinacol ester, 2-(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be envisioned through a multi-step sequence. A common strategy involves first converting the primary alcohol into a good leaving group, such as a bromide, as described in section 3.1. The resulting (2'-Methyl-[1,1'-biphenyl]-3-yl)methyl bromide can then undergo a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to furnish the desired boronic acid pinacol ester. nih.gov This transformation provides a powerful tool for further functionalization of the biphenyl scaffold, enabling the construction of a wide array of complex molecular architectures.

Synthesis of Biphenyl-1,2,3-triazole Couplings and Other Biphenyl Alcohols

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly through the introduction of a 1,2,3-triazole moiety. scialert.netchemicalbook.com This is often achieved via a "click chemistry" approach, a group of reactions known for their high efficiency and selectivity.

A primary strategy involves the initial conversion of the benzylic alcohol to an alkyne-containing intermediate. Specifically, this compound is treated with propargyl bromide in the presence of a strong base like sodium hydride to form 2-methyl-3-((prop-2-yn-1-yloxy)methyl)-1,1'-biphenyl. scialert.net This key intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. By reacting it with various substituted aromatic azides in the presence of copper(II) sulfate (B86663) pentahydrate and a reducing agent like sodium ascorbate, a diverse library of biphenyl-1,2,3-triazole conjugates can be synthesized. scialert.net

The versatility of this method allows for the introduction of a wide range of functional groups on the phenyl-triazole portion of the molecule. For instance, researchers have synthesized derivatives by further modifying the triazole products. The hydroxyl groups on compounds like (4-(((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)methyl)-1H-1,2,3-triazol-1-yl)phenyl)methanol can be converted to chlorides using thionyl chloride, which are then reacted with various aliphatic amines to yield a new series of derivatives. scialert.net These multi-step syntheses highlight the utility of this compound as a scaffold for building complex molecules with potential applications in medicinal chemistry, such as PD-1/PD-L1 inhibitors. scialert.netnih.govwisdomlib.org

The following table summarizes a selection of biphenyl-1,2,3-triazole derivatives synthesized from this compound.

Compound IDStructureSynthesis MethodApplicationReference
3a-r, 4a-b Biphenyl-1,2,3-triazole conjugatesClick chemistry between 2-methyl-3-((prop-2-yn-1-yloxy)methyl)-1,1'-biphenyl and various aromatic azides.PD-1/PD-L1 Inhibition scialert.net
6a-h Amine-functionalized biphenyl-1,2,3-triazolesReaction of chlorinated intermediates (5a-b) with aliphatic amines.PD-1/PD-L1 Inhibition, Anticancer Activity scialert.net
8a-w 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivativesReductive amination of a key intermediate with various aldehydes.PD-1/PD-L1 Inhibition nih.gov

Beyond triazole couplings, this compound is a precursor for other specialized alcohols. For example, it can be esterified with acid chlorides, such as 1R-cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride, in the presence of pyridine to yield complex esters like Bifenthrin. ambeed.comgoogle.com

Oxidative Transformations and Catalytic Applications

The benzylic alcohol functionality of this compound allows for straightforward oxidative transformations. A common reaction is its oxidation to the corresponding aldehyde, 2'-Methyl-[1,1'-biphenyl]-3-carbaldehyde. chemicalbook.com This transformation is a key step in creating derivatives with different electronic and steric properties, further expanding the synthetic utility of the parent alcohol. The resulting aldehyde can serve as an electrophile in various subsequent reactions, such as the formation of imines or as a substrate in reductive amination protocols.

The primary catalytic application of this compound lies in its use as a structural motif in the development of bioactive molecules, particularly small molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. scialert.netnih.govresearchgate.net This interaction is a critical immune checkpoint that cancer cells can exploit to evade the immune system. wisdomlib.org

By serving as the foundational scaffold, this compound is incorporated into larger molecules, such as the biphenyl-1,2,3-triazole derivatives discussed previously. scialert.netnih.gov In these derivatives, the biphenyl methanol portion of the molecule often serves as a key binding element that interacts with the PD-L1 protein. researchgate.net For example, in a series of synthesized inhibitors, the biphenyl-triazole conjugates showed varying levels of inhibitory activity against the PD-1/PD-L1 interaction, with some compounds exhibiting potent anticancer effects through non-immune pathways as well. scialert.netwisdomlib.org The specific structure of the substituents attached to the triazole ring, which is linked to the biphenyl methanol core, modulates the inhibitory potency. nih.gov

The research in this area focuses on designing these derivatives to act as catalysts in a biological sense—disrupting the catalytic cycle of immune suppression mediated by the PD-1/PD-L1 pathway. While the parent alcohol itself is not the catalyst, its structural framework is essential for the function of these next-generation therapeutic agents. researchgate.net

Transformation/ApplicationReactant(s)/CatalystProduct(s)SignificanceReference
Oxidation Oxidizing Agent2'-Methyl-[1,1'-biphenyl]-3-carbaldehydeSynthesis of aldehyde derivatives for further functionalization. chemicalbook.com
Catalytic Application Derivative of this compoundN/AActs as a scaffold for PD-1/PD-L1 inhibitors, disrupting immune checkpoint pathways. scialert.netnih.govwisdomlib.orgresearchgate.net

Biological and Pharmacological Research on 2 Methyl 1,1 Biphenyl 3 Yl Methanol and Its Derivatives

Investigation of Enzymatic Biotransformation and Metabolic Pathways

The biotransformation of xenobiotics is a critical process for detoxification in living organisms. (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a notable metabolite in the breakdown of certain synthetic pyrethroids, illustrating a key detoxification pathway.

Role as a Hydrolytic Product in Pyrethroid Insecticide Metabolism

This compound is recognized as the alcohol moiety of the synthetic pyrethroid insecticide, bifenthrin (B131952). researchgate.net Pyrethroids are a major class of insecticides used globally in agriculture and for public health. researchgate.net The metabolism of pyrethroids in mammals is a rapid process that is crucial for their relatively low toxicity in these organisms compared to insects. rsc.orgiosrjournals.org One of the primary metabolic pathways for pyrethroids is ester hydrolysis, which cleaves the ester bond linking the acid and alcohol components of the molecule. researchgate.netiosrjournals.org In the case of bifenthrin, this hydrolytic cleavage results in the formation of this compound and the corresponding cyclopropanecarboxylic acid. researchgate.net While oxidative metabolism is also a significant pathway for bifenthrin, hydrolysis remains a key step in its biotransformation. rsc.org

Catalysis by Human Carboxylesterases (hCE-1 and hCE-2)

The enzymatic hydrolysis of pyrethroids is primarily carried out by carboxylesterases (CEs). iosrjournals.orgnih.gov In humans, two major carboxylesterases, hCE-1 and hCE-2, play a significant role in the metabolism of various drugs and xenobiotics containing ester functional groups. nih.govnih.gov These enzymes are abundantly expressed in the liver, a primary site for detoxification. nih.govnih.gov While hCE-1 is predominantly found in the liver, hCE-2 is highly expressed in the gastrointestinal tract. nih.govnih.gov Studies on pyrethroids such as deltamethrin (B41696) and permethrin (B1679614) have demonstrated their hydrolysis by these human carboxylesterases. nih.gov Although bifenthrin's steric hindrance can limit access for carboxylesterases, these enzymes are still involved in its hydrolytic metabolism, contributing to the formation of this compound. rsc.org The activity of these enzymes is a critical determinant of the detoxification rate of pyrethroids in humans.

Table 1: Metabolic Profile of Bifenthrin

Parent Compound Key Metabolite Primary Metabolic Pathways Key Enzymes
Bifenthrin This compound Ester Hydrolysis, Oxidation Carboxylesterases (e.g., hCE-1, hCE-2), Cytochrome P450 Oxidases

Biological Significance in Detoxification Mechanisms

The metabolic conversion of pyrethroids like bifenthrin into their constituent acids and alcohols, including this compound, is a vital detoxification process. iosrjournals.org The parent pyrethroid compounds are neurotoxic, exerting their effects on voltage-gated sodium channels. rsc.org However, the hydrolytic and oxidative metabolites are considered to have little to no toxicity. rsc.org The rapid metabolism of pyrethroids in mammals, followed by the excretion of the resulting metabolites in urine and feces, prevents the accumulation of the toxic parent compound. researchgate.net Therefore, the generation of this compound through enzymatic hydrolysis represents a crucial step in mitigating the potential harm of bifenthrin exposure in mammals.

Exploration of Immunomodulatory Activities of Biphenyl (B1667301) Methanol (B129727) Derivatives

Beyond its role in toxicology, the biphenyl methanol scaffold has emerged as a foundation for developing novel therapeutic agents, particularly in the field of cancer immunotherapy.

Inhibition of Programmed Death-1 / Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. nih.govresearchgate.net Blocking this interaction can restore the anti-tumor activity of T-cells. While monoclonal antibodies targeting this pathway have shown clinical success, there is a growing interest in developing small-molecule inhibitors that offer potential advantages such as oral bioavailability and better tumor penetration. bioworld.comnih.govresearchgate.net

Recent research has identified small molecules derived from the this compound scaffold as potent inhibitors of the PD-1/PD-L1 interaction. nih.gov These compounds function by binding to PD-L1 and inducing its homodimerization, which sterically hinders its binding to PD-1. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated, with many exhibiting high potency in blocking the PD-1/PD-L1 protein-protein interaction, often with IC50 values in the nanomolar range. nih.govacs.org

Table 2: Examples of Biphenyl Methanol Derivatives as PD-1/PD-L1 Inhibitors

Compound Reported Activity Mechanism of Action Reference
BMS-202 Potent inhibitor of PD-1/PD-L1 interaction. Induces and stabilizes PD-L1 homodimers. nih.gov
Compound 43 IC50 value of 10.2 nM in HTRF assay. Promotes CD8⁺ T cell activation. researchgate.net
Compound [I] IC50 of 2.68 ± 0.27 µM for apoptosis induction in MDA-MB-231 cells. Binds to cytoplasmic PD-L1, blocking the AKT/mTOR pathway. bioworld.com
Compound 2 EC50 of 21.8 nM in a cell-based assay. Blocks PD-1/PD-L1 interaction. acs.org

Potential for Cancer Immunotherapy Lead Compound Development

The demonstrated ability of biphenyl methanol derivatives to effectively inhibit the PD-1/PD-L1 pathway positions them as highly promising lead compounds for the development of new cancer immunotherapies. researchgate.net Small-molecule inhibitors offer several advantages over antibody-based therapies, including the potential for oral administration, improved pharmacokinetic properties, and lower manufacturing costs. nih.govresearchgate.net

Researchers have successfully designed derivatives that not only show high potency in vitro but also exhibit significant anti-tumor effects in vivo. researchgate.netbioworld.com For instance, certain compounds have been shown to promote the activation of tumor-infiltrating T-cells and delay tumor growth in mouse models. researchgate.netbioworld.com The ongoing research and structure-activity relationship (SAR) studies on these biphenyl derivatives are paving the way for the design of next-generation, orally bioavailable small-molecule drugs for cancer immunotherapy. nih.govnih.gov

Modulatory Effects on T-cell Responses in Oncological Research

The interaction between Programmed Cell Death-1 (PD-1), a receptor on activated T-cells, and its ligand, Programmed Cell Death Ligand-1 (PD-L1), expressed on cancer cells, is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. nih.gov Blocking this interaction can restore the T-cells' ability to recognize and eliminate cancerous cells.

Biphenyl-based compounds have emerged as a significant class of small-molecule inhibitors targeting the PD-1/PD-L1 interaction. nih.gov Research has focused on designing derivatives of the biphenyl core structure to disrupt this protein-protein interface, thereby enhancing anti-tumor T-cell responses. nih.gov These small molecules offer an alternative to monoclonal antibody therapies, with potential advantages in administration and tissue penetration. nih.gov

Studies have shown that the biphenyl scaffold is a key component in these inhibitors. nih.gov For instance, a series of biphenyl urea (B33335) derivatives were synthesized and showed potent inhibition of enzymes relevant to cancer progression, demonstrating the versatility of this structural class. nih.govnih.gov While not directly modulating T-cells, inhibiting key cancer-related enzymes can alter the tumor microenvironment, indirectly influencing immune responses. Further research into biphenyl derivatives that specifically degrade PD-L1 is also underway, which represents an innovative strategy to reduce immune suppression and enhance T-cell-mediated tumor killing. nih.gov The inhibition of PD-L1 palmitoylation, a process that stabilizes the protein, has been shown to decrease PD-L1 expression and enhance T-cell immunity against tumors. researchgate.net

Table 1: Inhibitory Activity of Selected Biphenyl Derivatives in Oncological Research
CompoundTargetActivity (IC50)Reference
meta-chloro-substituted biphenyl urea (5h)CYP1B15 nM nih.gov
Biphenyl urea derivative (A7)VEGFR-24.06 nM nih.gov

Spectroscopic and Advanced Analytical Characterization of 2 Methyl 1,1 Biphenyl 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic framework.

The ¹H NMR spectrum of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol provides precise information about the chemical environment of its protons. Analysis of spectra acquired in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals. The aromatic region, typically between 7.20 and 7.47 ppm, shows a complex multiplet pattern corresponding to the eight protons on the biphenyl (B1667301) rings. chemicalbook.comambeed.com A singlet at approximately 2.21-2.25 ppm is assigned to the three protons of the methyl group (CH₃) attached to one of the phenyl rings. chemicalbook.comambeed.com The methylene (B1212753) protons (CH₂) of the methanol (B129727) group appear as a singlet at around 4.75-4.78 ppm. chemicalbook.comambeed.com A broad singlet, often observed around 1.60 ppm, corresponds to the hydroxyl (-OH) proton. ambeed.com

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
7.20 - 7.47 m 8H Ar-H chemicalbook.comambeed.com
4.75 - 4.78 s 2H -CH₂OH chemicalbook.comambeed.com
2.21 - 2.25 s 3H -CH₃ chemicalbook.comambeed.com

Data compiled from spectra recorded on 400 MHz instruments. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

¹³C NMR spectroscopy complements the ¹H NMR data by detailing the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each carbon atom. The quaternary carbons of the biphenyl system and the carbon attached to the methyl group appear at δ 142.9, 142.1, 139.2, and 133.6 ppm. chemicalbook.com The aromatic CH carbons resonate in the region of δ 125.6 to 129.5 ppm. chemicalbook.com The carbon of the methylene group (-CH₂OH) is observed at δ 64.1 ppm, while the methyl carbon (-CH₃) gives a signal at δ 15.9 ppm. chemicalbook.com The solvent peak for CDCl₃ is noted around 77 ppm. chemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment Reference
142.9 Ar-C (Quaternary) chemicalbook.com
142.1 Ar-C (Quaternary) chemicalbook.com
139.2 Ar-C (Quaternary) chemicalbook.com
133.6 Ar-C (Quaternary) chemicalbook.com
129.5 Ar-CH chemicalbook.com
128.1 Ar-CH chemicalbook.com
126.8 Ar-CH chemicalbook.com
125.6 Ar-CH chemicalbook.com
64.1 -CH₂OH chemicalbook.com

Data from a spectrum recorded at 101 MHz. Chemical shifts are in ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum (obtained as a KBr pellet) displays several key absorption bands. chemicalbook.com A broad, strong band around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, characteristic of alcohols. chemicalbook.com The band at 3049 cm⁻¹ corresponds to the C-H stretching of the aromatic rings. chemicalbook.com Absorptions at 1600 and 1465 cm⁻¹ are assigned to C=C stretching vibrations within the aromatic rings. chemicalbook.com A prominent band at 1050 cm⁻¹ is attributed to the C-O stretching of the primary alcohol group. chemicalbook.com Finally, a sharp peak at 755 cm⁻¹ suggests out-of-plane C-H bending, typical for substituted benzene (B151609) rings. chemicalbook.com

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3350 O-H Stretch (broad) Alcohol (-OH) chemicalbook.com
3049 C-H Stretch Aromatic chemicalbook.com
1600 C=C Stretch Aromatic Ring chemicalbook.com
1465 C=C Stretch Aromatic Ring chemicalbook.com
1050 C-O Stretch Primary Alcohol chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₄H₁₄O), High-Resolution Mass Spectrometry using Electrospray Ionization (ESI) was employed. The analysis detected the sodium adduct of the molecule, [M+Na]⁺. The calculated exact mass for this ion (C₁₄H₁₄NaO⁺) is 221.0937, and the experimentally found value was 221.0939, confirming the elemental composition of the synthesized compound. chemicalbook.com PubChem also lists a computed monoisotopic mass of 198.104465066 Da for the molecule itself. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. In the context of reactions involving this compound or its precursors, both gas chromatography and column chromatography are employed.

Gas chromatography, often coupled with mass spectrometry (GCMS), is used for analyzing reaction mixtures. For instance, in related syntheses, GCMS analysis was performed on instruments fitted with capillary columns (like Equity 5) to determine the conversion rates of starting materials and the relative ratios of products in a mixture. rsc.org Gas-liquid partition chromatography is a specific type of gas chromatography where the stationary phase is a liquid coated on a solid support, enabling the separation of volatile compounds based on their partitioning between the gaseous mobile phase and the liquid stationary phase. rsc.orgnih.gov

For purification, flash column chromatography on silica (B1680970) gel is a standard procedure. chemicalbook.comrsc.org In the synthesis of this compound, the crude product is purified using a silica gel column with a solvent system such as a hexane/ethyl acetate (B1210297) mixture (e.g., a 12:1 ratio) to isolate the desired compound from unreacted starting materials and byproducts. chemicalbook.com

Comprehensive Spectroscopic Characterization of Synthesized Derivatives

The core structure of this compound serves as a building block for various derivatives, which are in turn characterized by a full suite of spectroscopic methods. For example, amide derivatives have been synthesized and studied. In one case, 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was synthesized and characterized by IR spectroscopy and its crystal structure was determined by single-crystal X-ray diffraction. nih.gov The IR spectrum confirmed the presence of amide and ester functional groups, and X-ray analysis revealed details about molecular conformation and intermolecular hydrogen bonding. nih.gov

Similarly, other complex biphenyl derivatives, such as quinazolinones, have been synthesized and their structures confirmed using IR, UV, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net These comprehensive characterizations are crucial for verifying the successful synthesis of new molecules and understanding their chemical and physical properties. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 2 Methyl 1,1 Biphenyl 3 Yl Methanol

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol, and a target receptor.

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is a target for the treatment of diseases caused by ureolytic bacteria. nih.gov While specific molecular docking studies of this compound with the urease enzyme are not extensively documented in publicly available literature, the methodology for such an investigation is well-established.

A typical molecular docking study would involve the three-dimensional structures of both the ligand, this compound, and the target enzyme, such as urease. The analysis would identify the binding site on the enzyme and predict the binding mode of the compound. Key interactions that stabilize the ligand-receptor complex are then analyzed. These interactions often include:

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol (B129727) moiety in this compound could act as a hydrogen bond donor or acceptor with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The biphenyl (B1667301) structure, being aromatic and nonpolar, would likely engage in hydrophobic interactions with nonpolar residues of the enzyme.

Pi-Pi Stacking: The aromatic rings of the biphenyl group could form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Metal Coordination: In the case of a metalloenzyme like urease, the ligand could potentially coordinate with the nickel ions in the active site.

Computational tools would calculate a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. These computational predictions provide a basis for understanding the potential inhibitory activity of the compound and can guide the synthesis of more potent analogues. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmaceutical Candidate Evaluation

The evaluation of a compound's ADMET properties is critical in the early stages of drug discovery to assess its potential as a drug candidate. sci-hub.se In silico tools provide a rapid and cost-effective way to predict these properties before undertaking expensive experimental studies. nih.govmdpi.com Various online servers and software, such as pkCSM, SwissADME, and ADMETlab, are used for these predictions. mdpi.comnih.govresearchgate.net

For this compound, a predicted ADMET profile can be generated. The data presented in the table below is a representative example of the types of parameters evaluated.

Table 1: Predicted ADMET Properties of this compound
PropertyParameterPredicted ValueInterpretation
AbsorptionWater Solubility-3.5 to -4.0 log(mol/L)Moderately soluble
Intestinal Absorption (Human)> 80%High absorption expected
DistributionBBB PermeabilityLogBB < -1Unlikely to cross the blood-brain barrier
Plasma Protein Binding> 90%High binding to plasma proteins
MetabolismCYP450 SubstrateSubstrate of CYP2C9, CYP3A4Likely to be metabolized by major drug-metabolizing enzymes
CYP450 InhibitorInhibitor of CYP2D6Potential for drug-drug interactions
ExcretionTotal Clearance~0.5 L/hr/kgModerate clearance rate
ToxicityAMES ToxicityNon-mutagenicLow risk of mutagenicity
HepatotoxicityPredicted PositivePotential for liver toxicity, a common concern for biphenyl compounds mdpi.com

These predictions suggest that while this compound may have good absorption, its metabolic profile and potential for toxicity would require careful experimental validation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govproquest.com For a flexible molecule like this compound, understanding its conformational landscape is essential as the biological activity is often dependent on a specific three-dimensional shape.

The key flexible bond in this compound is the C-C single bond connecting the two phenyl rings. The dihedral angle of this bond determines the relative orientation of the rings. The presence of the methyl group at the 2'-position introduces steric hindrance, which will influence the preferred conformation, likely forcing the rings to adopt a non-planar arrangement.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the compound's behavior over time. uni-freiburg.denih.gov An MD simulation would track the movements of all atoms in the molecule, providing insights into:

The range of accessible conformations.

The energetic barriers between different conformations.

The stability of specific conformations in different environments (e.g., in water or a lipid bilayer).

The flexibility of different parts of the molecule.

While specific MD simulation studies for this compound are not readily found, such studies would typically reveal that the biphenyl system is not rigid, and the molecule exists as an ensemble of rapidly interconverting conformers. uni-freiburg.de

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can also predict various spectroscopic properties and reactivity descriptors that are useful for chemical identification and for understanding a molecule's reactivity.

One important predictable parameter is the Collision Cross Section (CCS) . The CCS is a measure of the size and shape of an ion in the gas phase and is a key parameter in ion mobility-mass spectrometry (IM-MS), an analytical technique that separates ions based on their mobility through a buffer gas. kcl.ac.uknih.gov Predicted CCS values can aid in the identification of unknown compounds in complex mixtures. rsc.orgmdpi.com

The predicted CCS values for different adducts of this compound have been calculated using computational tools.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺199.11174142.7
[M+Na]⁺221.09368150.9
[M+K]⁺237.06762146.7
[M+NH₄]⁺216.13828161.6
[M-H]⁻197.09718148.5
[M+HCOO]⁻243.10266165.9
[M+CH₃COO]⁻257.11831183.7

Other predictable parameters include:

NMR Spectra: ¹H and ¹³C NMR chemical shifts can be calculated to aid in structure elucidation and confirmation. chemicalbook.com

Reactivity Descriptors: Quantum chemical calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential. These descriptors provide insights into the molecule's chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack. nih.govmdpi.com

These computational predictions are invaluable for guiding experimental work and for building a comprehensive understanding of the chemical and biological properties of this compound.

Conclusion and Future Research Directions

Synthesis of Current Academic Research Advances

The synthesis of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol is predominantly achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and extensively developed method. wwjmrd.comchemicalbook.comgoogle.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. wwjmrd.com Researchers have focused on optimizing this process for industrial-scale production, emphasizing high yields and purity. arkat-usa.org

A common and efficient pathway involves the Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, which serves as a key step in a convergent synthesis strategy for the drug Telmisartan. rjpbcs.com Another documented approach uses (3-bromo-2-methylphenyl)methanol (B1336436) and phenylboronic acid as coupling partners. chemicalbook.com Alternative methods, such as those employing Grignard reagents, have also been explored, for instance, reacting (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride with a formaldehyde (B43269) source like polyoxymethylene. prepchem.com These advances aim to create more efficient and economically viable routes for producing this key intermediate. google.com

Table 1: Overview of Selected Synthetic Routes for this compound and its Precursors
Reaction TypeKey ReactantsCatalyst/ReagentsReported YieldReference
Suzuki Coupling(3-bromo-2-methylphenyl)methanol + Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ / Sodium bicarbonate98% chemicalbook.com
Suzuki Coupling4-(hydroxymethyl)phenylboronic acid + 2-(2-bromophenyl)-4,4-dimethyl-2-oxazolinePd(PPh₃)₄ / Na₂CO₃95% (for precursor) rjpbcs.com
Grignard Reaction3-Chloro-2-methyl-1,1'-biphenyl + Magnesium + PolyoxymethyleneNot Applicable~71% prepchem.com
Reduction2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehydeSodium borohydride95% arkat-usa.org

Identification of Unexplored Areas in Synthetic Methodology and Derivatization

Despite significant progress, opportunities for innovation in the synthesis of this compound remain. Future research could focus on several key areas:

Novel Catalytic Systems: While palladium catalysts are effective, there is a continuous drive to develop more robust, cost-effective, and "greener" alternatives. Research into nano-palladium catalysts, which have shown high efficiency in Suzuki reactions under milder conditions and without the need for complex ligands, could be applied to this specific synthesis. google.com Exploring nickel-based catalytic systems, another area of active research in cross-coupling, could also yield more economical synthetic routes. acs.org

Sterically Hindered Couplings: The synthesis of substituted biphenyls can be challenging due to steric hindrance around the coupling sites. wwjmrd.com Developing new-generation phosphine (B1218219) ligands or catalytic protocols specifically designed to overcome the steric challenges of ortho-substituted substrates would be a valuable contribution. wwjmrd.comacs.org

Alternative Coupling Partners: The reliance on boronic acids, which can have stability issues, prompts the exploration of other organometallic reagents. Investigating the use of organosilicon, organozinc, or other partners in cross-coupling reactions could broaden the synthetic toolkit.

Flow Chemistry and Process Intensification: Transitioning established batch syntheses to continuous flow processes could offer significant advantages in terms of safety, efficiency, scalability, and process control for industrial production.

Derivatization for New Applications: Systematic derivatization of the this compound core is an underexplored area. Functionalizing the phenyl rings or the methanol (B129727) group could generate a library of novel compounds. For example, converting the alcohol to other functional groups (amines, ethers, esters) or introducing substituents onto the aromatic rings could lead to molecules with new biological activities or material properties. gre.ac.uk

Emerging Biological Applications and Therapeutic Opportunities

The primary therapeutic relevance of this compound is as a key intermediate in the synthesis of Telmisartan. arkat-usa.orgrsc.org Telmisartan is a potent and selective Angiotensin II Receptor Blocker (ARB) used extensively for the treatment of hypertension, congestive heart failure, and diabetic nephropathy to slow the progression of renal insufficiency. nih.govprophecymarketinsights.comnih.gov ARBs function by blocking the AT1 receptor, which prevents the hormone angiotensin II from constricting blood vessels, thereby lowering blood pressure. nih.gov The future of this therapeutic class depends on further understanding of the renin-angiotensin system and the results of ongoing clinical trials assessing long-term cardiovascular outcomes. nih.gov

Beyond its role in cardiovascular medicine, the biphenyl (B1667301) scaffold is of significant interest in other therapeutic areas.

Oncology: The compound has been cited as a chemical intermediate for the preparation of PD-L1 inhibitors. biosynth.comchemicalbook.com PD-L1 inhibitors are a cornerstone of modern cancer immunotherapy, and developing novel, small-molecule inhibitors is a major goal in medicinal chemistry. This suggests that derivatives of this compound could serve as scaffolds for new anti-cancer agents.

Agrochemicals: The compound is a known precursor in the synthesis of Bifenthrin (B131952), a pyrethroid insecticide. google.comchemicalbook.com It is also recognized as an environmental transformation product of Bifenthrin. nih.gov

Future research should explore whether the compound or its novel derivatives possess intrinsic biological activity or can be optimized as leads for other therapeutic targets.

Table 2: Established and Potential Applications of this compound
Application AreaFinal Product/Target ClassTherapeutic/Commercial SignificanceReference
Pharmaceuticals (Cardiovascular)Telmisartan (Angiotensin II Receptor Blocker)Treatment of hypertension and heart failure. rsc.orgnih.govnih.gov
Pharmaceuticals (Oncology)PD-L1 InhibitorsCancer immunotherapy. biosynth.comchemicalbook.com
AgrochemicalsBifenthrin (Pyrethroid Insecticide)Pest control in agriculture. google.comchemicalbook.com

Prospects for Advanced Computational Modeling and Materials Science Contributions

The fields of computational chemistry and materials science offer powerful tools to explore new possibilities for this compound and its derivatives beyond their current applications.

Computational Modeling: Advanced computational techniques can be used to predict the properties and behavior of molecules, guiding synthetic efforts and screening for potential applications. uchicago.edu For this biphenyl compound, computational studies could include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular electrostatic potential (MEP), dipole moments, and frontier molecular orbitals. nih.govacs.org These properties are crucial for understanding reactivity and intermolecular interactions, which can help in designing new catalysts or predicting binding affinity to a protein.

Virtual Screening: Derivatives of this compound could be virtually screened against databases of biological targets to identify potential new therapeutic opportunities.

Materials Science: Biphenyl-containing molecules are foundational components in various advanced materials due to their rigid structure and unique electronic and optical properties. Future research could investigate the potential of this compound derivatives in:

Liquid Crystals: The rigid, elongated shape of many biphenyl derivatives makes them ideal candidates for liquid crystal applications used in display technologies.

Organic Electronics: Biphenyl scaffolds are often incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be a starting point for designing new materials with tailored electronic properties.

Advanced Polymers: Incorporating this biphenyl methanol moiety into polymer chains could lead to materials with high thermal stability, specific optical properties, or enhanced mechanical strength. Research into polyfluorinated biphenyls, for example, highlights the drive to create novel biaryl materials with unique characteristics. acs.org

By leveraging advanced computational modeling, researchers can rationally design and prioritize new derivatives for synthesis, accelerating their potential development as novel therapeutics or high-performance materials. uchicago.eduuni-bremen.de

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2'-methyl-[1,1'-biphenyl]-3-yl)methanol, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, in the synthesis of PD-1/PD-L1 inhibitors, this compound reacts with thionyl chloride (SOCl₂) to form a chlorinated intermediate, which undergoes esterification with phenolic derivatives (e.g., methyl 3-hydroxybenzoate) in the presence of K₂CO₃ and KI, yielding products with 45–78% efficiency . Key variables include stoichiometry (e.g., 3.0 equiv K₂CO₃), solvent (anhydrous THF), and catalyst (KI). Lower yields (e.g., 58.8%) may arise from steric hindrance or competing side reactions .

Q. How is structural characterization performed for this compound and its derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the biphenyl backbone and hydroxyl group positioning, with mean C–C bond lengths of 0.003 Å and R-factor ≤0.050 . Nuclear magnetic resonance (NMR) confirms substitution patterns: 1^1H NMR shows aromatic protons (δ 6.8–7.5 ppm) and methyl/methanol groups (δ 2.3–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₁₅H₁₆O) .

Q. What are the primary research applications of this compound?

  • Answer : The compound serves as a scaffold in medicinal chemistry, particularly for developing small-molecule inhibitors of protein-protein interactions (e.g., PD-1/PD-L1) . Its biphenyl structure enables π-π stacking with hydrophobic protein pockets, while the methanol group allows derivatization (e.g., etherification, esterification) to optimize binding affinity .

Advanced Research Questions

Q. How can computational methods like molecular docking improve the design of derivatives targeting PD-1/PD-L1?

  • Answer : AutoDock Vina, with its hybrid scoring function and multithreading capabilities, predicts binding modes of derivatives to PD-L1. Key parameters include:

  • Grid box size : 25 × 25 × 25 Å centered on the PD-L1 binding pocket.
  • Exhaustiveness : 20 to ensure conformational sampling.
  • Affinity scores : Values ≤−7.0 kcal/mol suggest strong binding .
    For example, ester derivatives of this compound show enhanced binding due to hydrophobic interactions with Leu58 and Tyr123 residues .

Q. What strategies address contradictory data in reaction yields or biological activity?

  • Answer : Discrepancies in yields (e.g., 58.8% vs. 78.2% for similar reactions ) may stem from:

  • Substrate electronic effects : Electron-withdrawing groups on phenolic partners reduce nucleophilicity, slowing esterification.
  • Purification challenges : Polar byproducts (e.g., unreacted alcohols) require optimized chromatography (e.g., silica gel with 20% EtOAc/hexane).
    Biological activity variations are analyzed via structure-activity relationship (SAR) studies, comparing substituent effects on IC₅₀ values .

Q. What toxicity or safety considerations are relevant for handling this compound?

  • Answer : While specific toxicity data for this compound is limited, structurally similar biphenyl methanol derivatives exhibit:

  • Reproductive toxicity : TDLo = 35 mg/kg in rats .
  • Acute toxicity : LD₅₀ = 28 mg/kg (oral, rat) for analogs .
    Safety protocols include using fume hoods, PPE (gloves, goggles), and avoiding inhalation/ingestion. Waste disposal follows EPA guidelines for aromatic alcohols .

Methodological Insights

Parameter Synthesis Computational Analysis
Key Reagents SOCl₂, K₂CO₃, KI AutoDock Vina
Optimal Solvent Anhydrous THF N/A
Critical Data 1^1H/13^13C NMR Binding affinity (kcal/mol)
Yield Range 45–78% N/A

Future Research Directions

  • Biocatalytic synthesis : Explore lipase-mediated esterification to improve enantioselectivity and reduce waste .
  • SAR expansion : Systematically modify the biphenyl core (e.g., halogenation, methoxy groups) to map interactions with PD-L1 .
  • Environmental impact : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.